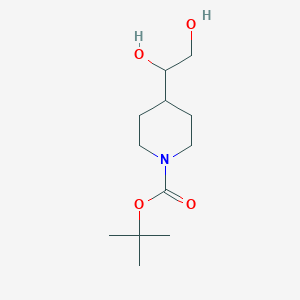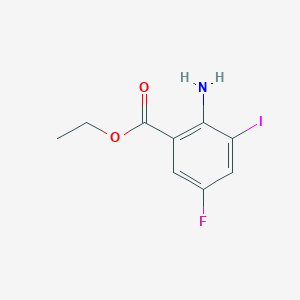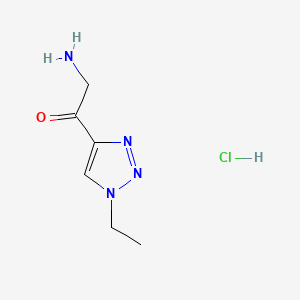
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride is a heterocyclic compound that features both imidazole and pyrazine rings These structures are known for their significant roles in various biological and chemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole derivatives with pyrazine carboxylic acid under controlled conditions. The reaction is often catalyzed by transition metals and requires specific solvents and temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications .
化学反応の分析
Types of Reactions
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The imidazole and pyrazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the rings .
科学的研究の応用
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole and pyrazine derivatives, such as:
- 2-(1H-imidazol-2-yl)pyridine
- bis(imidazol-1-yl)pyridazine
Uniqueness
What sets 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride apart is its unique combination of imidazole and pyrazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H7ClN4O2 |
|---|---|
分子量 |
226.62 g/mol |
IUPAC名 |
3-imidazol-1-ylpyrazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N4O2.ClH/c13-8(14)6-7(11-2-1-10-6)12-4-3-9-5-12;/h1-5H,(H,13,14);1H |
InChIキー |
YEOTWTDOYLFPJV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=N1)C(=O)O)N2C=CN=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}acetic acid hydrochloride](/img/structure/B13514235.png)

![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)




![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)

![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)


![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)
